molecular formula C17H20N2O2S B2628216 (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide CAS No. 1321747-64-1

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide

Cat. No.: B2628216
CAS No.: 1321747-64-1
M. Wt: 316.42
InChI Key: JDHMEAVDFGEQBV-NBVRZTHBSA-N
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Description

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide is an organic compound characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a phenylethanesulfonamide structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylethanesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide exerts its effects is primarily through its interaction with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide: shares similarities with other benzylidene derivatives, such as:

Uniqueness

The presence of the sulfonamide group in this compound distinguishes it from other benzylidene derivatives. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)17-10-8-16(9-11-17)14-18-22(20,21)13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMEAVDFGEQBV-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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